molecular formula C19H23NO5 B5819748 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid

5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid

Cat. No. B5819748
M. Wt: 345.4 g/mol
InChI Key: GBRCPEAJORKSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid, also known as IBMA, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid is able to induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has also been shown to have other biochemical and physiological effects. For example, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has several advantages for lab experiments, including its high purity and stability, making it a reliable tool for research. However, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid. For example, further studies are needed to fully understand the mechanism of action of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid and to develop new methods for delivering 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid to cancer cells. Finally, research is needed to investigate the potential side effects of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid and to determine the optimal dosage for therapeutic use.
Conclusion:
In conclusion, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and delivery. With continued research, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid could become an important tool for the treatment of various diseases.

Synthesis Methods

5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid can be synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with isobutylamine to form the intermediate 4-methoxybenzoyl-isobutylamine. This intermediate is then reacted with 2-methyl-3-furoic acid to produce 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid. The synthesis of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has anti-proliferative effects on cancer cells, inhibiting their growth and inducing apoptosis. Additionally, 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-[[(4-methoxybenzoyl)amino]methyl]-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-11(2)9-16-15(17(19(22)23)12(3)25-16)10-20-18(21)13-5-7-14(24-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRCPEAJORKSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)CNC(=O)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.